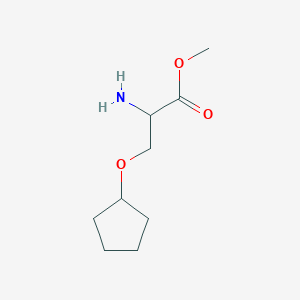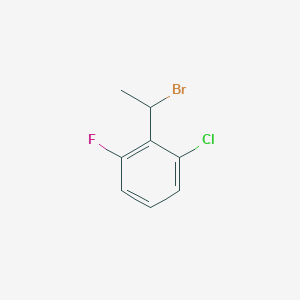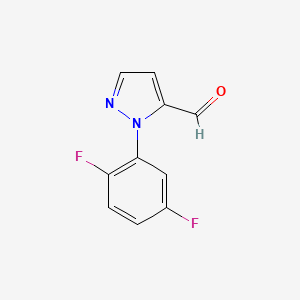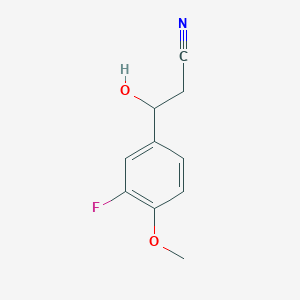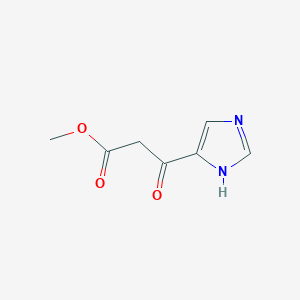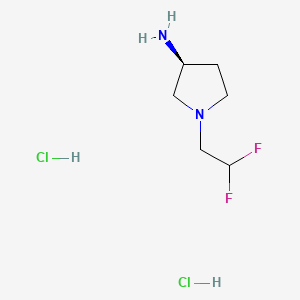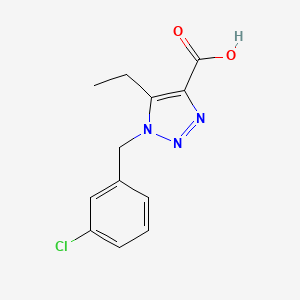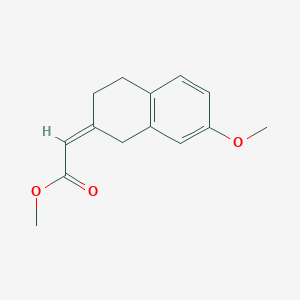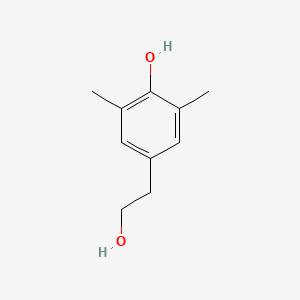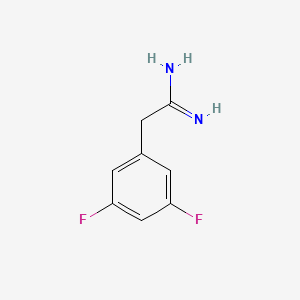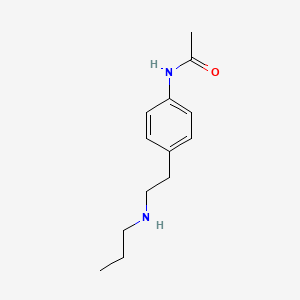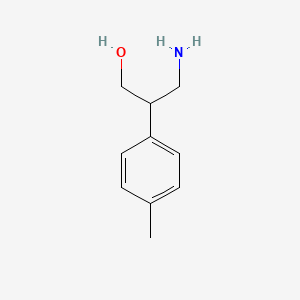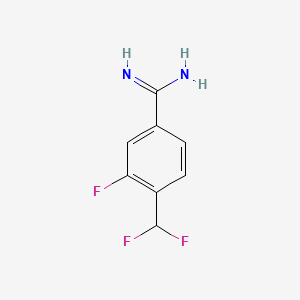
4-(Difluoromethyl)-3-fluorobenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-3-fluorobenzimidamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as (Difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a suitable catalyst . The reaction conditions often include the use of a base and a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-fluorobenzimidamide may involve large-scale difluoromethylation processes using metal-based catalysts or radical chemistry . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazoles, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
4-(Difluoromethyl)-3-fluorobenzimidamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzimidamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity . The compound may also interact with cellular pathways, affecting various biological processes .
相似化合物的比较
Similar Compounds
- 4-(Difluoromethyl)imidazole
- 4-(Difluoromethyl)benzimidazole
- 4-(Trifluoromethyl)benzimidamide
Uniqueness
4-(Difluoromethyl)-3-fluorobenzimidamide is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its chemical stability and biological activity compared to similar compounds . The combination of these functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C8H7F3N2 |
|---|---|
分子量 |
188.15 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-3-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H3,12,13) |
InChI 键 |
DYGHSIFFKSTRQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=N)N)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


